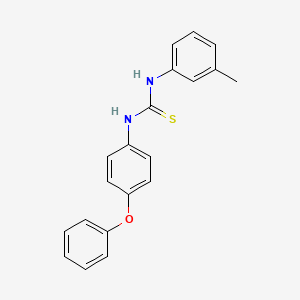
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTU is a thiourea derivative that has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the activity of protein kinase C and to modulate the activity of various transcription factors. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has also been found to inhibit the activity of the proteasome, which is involved in protein degradation.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has a variety of biochemical and physiological effects. In addition to its potential applications in cancer research, neurobiology, and immunology, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to have antioxidant and anti-inflammatory effects. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has also been found to modulate the activity of various ion channels and neurotransmitter receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is its versatility in scientific research. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been studied in a variety of research fields and has potential applications in many others. Additionally, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is relatively easy to synthesize and purify. One limitation of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is its potential toxicity. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to be cytotoxic at high concentrations, and caution should be taken when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea. One area of interest is the development of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea analogs with improved potency and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea. Additionally, further research is needed to fully understand the potential applications of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea in various research fields.
Synthesemethoden
The synthesis of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea involves the reaction of 3-methylphenyl isothiocyanate with 4-phenoxyaniline. The reaction is typically carried out in a solvent such as chloroform or dichloromethane, and the product is purified using column chromatography. The yield of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea can be improved by optimizing the reaction conditions, such as the reaction time and temperature.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-6-5-7-17(14-15)22-20(24)21-16-10-12-19(13-11-16)23-18-8-3-2-4-9-18/h2-14H,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOMRAVTRPQFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

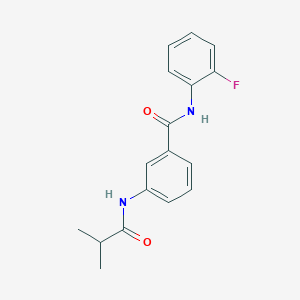
![5-chloro-1,4,6-trimethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5761476.png)
![N'-(3,5-diiodo-2-methoxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5761484.png)
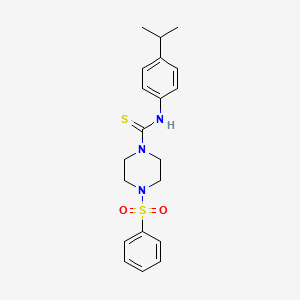
![ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5761489.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B5761503.png)
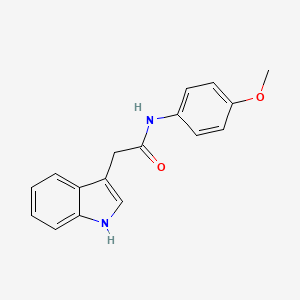
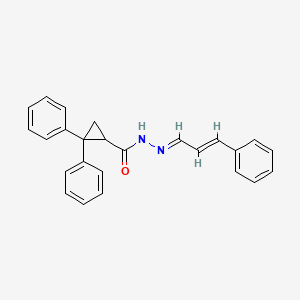
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide](/img/structure/B5761520.png)
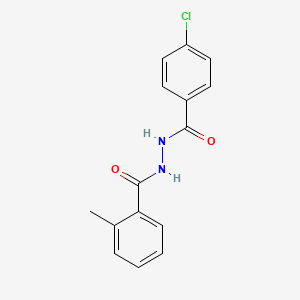
![6-allyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5761538.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5761546.png)
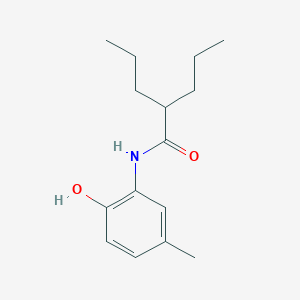
![methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5761563.png)